5-Methoxyfuran-2(5H)-one

Asymmetric synthesis 1,3-dipolar cycloaddition Chiral building blocks

5-Methoxyfuran-2(5H)-one is a γ-alkoxy-substituted butenolide that functions as a versatile chiral C4 synthon. The compound features an α,β-unsaturated lactone core with a methoxy substituent at the acetalic C5 position, which imposes distinct stereoelectronic control in cycloadditions and conjugate additions.

Molecular Formula C5H6O3
Molecular Weight 114.1 g/mol
CAS No. 10449-66-8
Cat. No. B082662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyfuran-2(5H)-one
CAS10449-66-8
Molecular FormulaC5H6O3
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESCOC1C=CC(=O)O1
InChIInChI=1S/C5H6O3/c1-7-5-3-2-4(6)8-5/h2-3,5H,1H3
InChIKeyLRHFWTSUYLXTPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyfuran-2(5H)-one (CAS 10449-66-8): Procurement-Relevant Structural and Reactivity Profile


5-Methoxyfuran-2(5H)-one is a γ-alkoxy-substituted butenolide that functions as a versatile chiral C4 synthon. The compound features an α,β-unsaturated lactone core with a methoxy substituent at the acetalic C5 position, which imposes distinct stereoelectronic control in cycloadditions and conjugate additions [1]. Unlike 5-hydroxy or 5-unsubstituted furanones, the methoxy group is configurationally stable and does not undergo tautomerization or spontaneous hydrolysis under standard synthetic conditions, making it a reliable building block for asymmetric synthesis [2].

Workflow
Chiral C4 synthon for asymmetric synthesis
Selection
Stereoelectronic control in cycloadditions and conjugate additions
Context
Configurationally stable acetalic C5; reported building block profile

Why 5-Methoxyfuran-2(5H)-one (CAS 10449-66-8) Cannot Be Interchanged with Other 5-Substituted Furanones


Generic substitution among 5-substituted furanones is precluded by the profound impact of the C5 substituent on both diastereocontrol and reaction kinetics. The 5-methoxy derivative delivers exclusive exo-selectivity in 1,3-dipolar cycloadditions, whereas the corresponding 5-hydroxy analog produces a nearly statistical mixture of diastereoisomers [1]. Furthermore, 5-alkoxy-2(5H)-furanones exhibit a well-documented γ-alkoxy effect that markedly accelerates conjugate amine additions relative to 5-alkyl or 5-unsubstituted furanones [2]. These stereochemical and kinetic divergences mean that substituting 5-methoxyfuran-2(5H)-one with a cheaper or more readily available 5-hydroxy or 5-H analog will fundamentally alter downstream product profiles and yields.

Target: 5-Methoxy
Substitute: 5-Hydroxy / 5-H Analog
Diastereocontrol
Exclusive exo-selectivity reported in 1,3-dipolar cycloaddition
May produce near-statistical diastereomer mixtures; product profile may shift
Reaction kinetics
γ-Alkoxy effect may accelerate conjugate amine additions
Lower reactivity and incomplete conversion reported for 5-H/5-alkyl analogs
Configurational stability
Stable acetalic C5; no spontaneous hydrolysis reported
5-Hydroxy analog may undergo tautomerization; stereochemical integrity may not transfer

Head-to-Head Quantitative Differentiation Evidence for 5-Methoxyfuran-2(5H)-one vs. Closest Analogs


Diastereoselectivity in Arylnitrile Oxide Cycloaddition: 5-Methoxy vs. 5-Hydroxy Furanone

The 1,3-dipolar cycloaddition of arylnitrile oxides to 5-methoxy-2(5H)-furanone proceeds with complete exo-diastereoselectivity, affording exclusively the exo-configured 4-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d]isoxazole adduct. In stark contrast, the analogous reaction with 5-hydroxy-2(5H)-furanone yields a 52:48 mixture of exo and endo diastereoisomers [1]. This near-statistical distribution with the hydroxy analog renders it unsuitable for stereocontrolled syntheses where the methoxy derivative provides stereochemically homogeneous product.

Diastereoselectivity
Head-to-head
5-Methoxy: 100:0 exo:endo
5-Hydroxy: 52:48 exo:endo
Stereochemical-control context: methoxy directs exclusive exo; hydroxy yields statistical mixture
Arylnitrile oxide 1,3-dipolar cycloaddition; reported diastereomer ratio
Asymmetric synthesis 1,3-dipolar cycloaddition Chiral building blocks

Enantioselective Kinetic Resolution Efficiency: 5-Methoxy vs. Other 5-Alkoxy Furanones

Under optimized quinine/quinidine-catalyzed thiol addition conditions, racemic 5-methoxy-2(5H)-furanone undergoes kinetic resolution to yield (R)- or (S)-enantiomer with enantiomeric excess exceeding 90% [1]. In contrast, the same methodology applied to 5-alkoxy counterparts lacking the methoxy substituent (e.g., 5-acetoxy or 5-benzyloxy derivatives) delivers significantly lower enantioselectivities; initial cinchonidine-catalyzed thiophenol addition to 5-methoxy-2(5H)-furanone gave only 13% ee [2], highlighting the sensitivity of selectivity to the specific alkoxy group and the need for method optimization uniquely demonstrated for the methoxy derivative.

Enantioselective Resolution
Reported
Enantiomeric excess exceeding 90% reported under optimized quinine/quinidine conditions
Enantiomer-attribution review: supports access to either enantiomer for chiral building block studies
Cross-study comparable: 13% ee under non-optimized conditions; method optimization is substrate-specific
Kinetic resolution Enantiomeric enrichment Chiral catalysis

Regioselectivity Control in 1,3-Dipolar Cycloadditions: 5-Methoxy vs. Unsubstituted Furanones

The 1,3-dipolar cycloaddition of nitrile oxides, nitrones, ethyl diazoacetate, and azomethine ylides to 5-methoxy-2(5H)-furanone delivers isoxazoles, isoxazolidines, and related heterocycles with anti-facial selectivities and regioselectivities exceeding 95% [1]. By comparison, analogous cycloadditions to 2(5H)-furanone (lacking the 5-alkoxy substituent) or 5-alkyl-2(5H)-furanones exhibit substantially lower regio- and stereocontrol, with product distributions that depend critically on substitution pattern [2]. The methoxy group at C5 acts as a regiodirecting element, enabling predictable access to single regioisomeric adducts.

Regioselectivity
Class-level
Anti-facial selectivities and regioselectivities exceeding 95% across four dipole classes
Reported regiochemical-control context: enables single regioisomeric cycloadducts
Class-level inference; individual dipole results may require verification
Regioselectivity Cycloaddition Heterocycle synthesis

Quantitative Conjugate Amine Addition: 5-Methoxy Exhibits the γ-Alkoxy Rate Enhancement

The conjugate addition of primary and secondary amines to 5-methoxyfuran-2(5H)-one in DMF or CH₂Cl₂ at room temperature proceeds quantitatively to afford β-amino lactones, which are subsequently reduced to amino diols in high overall yields [1]. Comparative kinetic studies across 2(5H)-furanone, 5-alkyl-2(5H)-furanones, and 5-alkoxy-2(5H)-furanones revealed a marked rate enhancement attributed to the γ-alkoxy substituent—the γ-alkoxy effect—that is absent in the 5-H or 5-alkyl series [2]. Although absolute rate constants are not tabulated, the qualitative observation of 'enhanced reactivity' is consistently reported across multiple substrate classes, and the preparative utility of the methoxy analog is demonstrated by quantitative conversion under mild conditions.

γ-Alkoxy Rate Effect
Class-level
Quantitative conversion to β-amino lactones at room temperature; enhanced reactivity attributed to γ-alkoxy effect
Supports conjugate amine addition workflow; reactivity profile may not transfer to 5-H/5-alkyl analogs
Qualitative rate enhancement reported; absolute rate constants not tabulated
Conjugate addition β-Amino lactones γ-Alkoxy effect

Optimal Application Scenarios for 5-Methoxyfuran-2(5H)-one Based on Evidence


Stereochemically Pure Isoxazole-Fused Heterocycle Synthesis

When aryl nitrile oxides are to be elaborated into single-diastereoisomer furo[3,4-d]isoxazole frameworks, 5-methoxyfuran-2(5H)-one is the mandatory dipolarophile. The 5-hydroxy analog produces an inseparable 52:48 diastereomeric mixture, whereas the methoxy derivative delivers exclusively the exo-configured adduct [1], eliminating the need for chromatographic or crystallization-based diastereomer separation.

Production of Enantiomerically Enriched (>90% ee) C4 Synthons via Kinetic Resolution

For programs requiring either (R)- or (S)-5-methoxy-2(5H)-furanone in enantiomerically enriched form, the quinine/quinidine-catalyzed kinetic resolution protocol optimized specifically for this substrate provides >90% ee [1] and avoids the cost and throughput limitations of stoichiometric chiral auxiliary approaches or enzymatic resolutions that lack validation on 5-alkoxy furanones.

Library Synthesis of β-Amino-γ-butyrolactones and Amino Diols

The quantitative room-temperature conjugate addition of diverse amines to 5-methoxyfuran-2(5H)-one [1] enables parallel synthesis of β-amino lactone libraries without heating, excess reagent, or protecting-group manipulation. The γ-alkoxy effect ensures complete conversion where 5-H or 5-alkyl furanones would stall, making this the substrate of choice for medicinal chemistry diversification campaigns requiring high reaction reliability .

1,3-Dipolar Cycloaddition Methodology Development and Fragment Coupling

As a privileged dipolarophile with well-characterized regio- and diastereoselectivity (>95%) across four dipole classes [1], 5-methoxyfuran-2(5H)-one serves as a calibrated reactivity standard for evaluating new 1,3-dipolar reagents and for convergent fragment coupling strategies in total synthesis where predictable connectivity is essential.

Application
Selection Property
Validation Focus
Stereochemically pure isoxazole-fused heterocycle synthesis
Exclusive exo-diastereoselectivity in 1,3-dipolar cycloaddition
Diastereomer ratio verification; chromatographic purity assessment
Enantiomerically enriched C4 synthon production
Reported enantiomeric enrichment protocol for 5-methoxy substrate
Enantiomeric excess confirmation; method-transfer reproducibility
β-Amino-γ-butyrolactone and amino diol library synthesis
Quantitative conjugate amine addition under mild conditions
Conversion efficiency and product purity across amine scope
1,3-Dipolar cycloaddition methodology development
Well-characterized regio- and diastereoselectivity profile
Regioselectivity and facial selectivity benchmarking for new dipoles
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